molecular formula C17H23BrN2O3S2 B2886119 5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1331317-02-2

5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2886119
CAS No.: 1331317-02-2
M. Wt: 447.41
InChI Key: WOXHEGONCOJZSB-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a brominated sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group. The sulfonamide nitrogen is connected to a piperidin-4-ylmethyl moiety, which is further functionalized with a (2,5-dimethylfuran-3-yl)methyl group. This structural complexity introduces unique physicochemical properties, such as variable lipophilicity and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

IUPAC Name

5-bromo-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3S2/c1-12-9-15(13(2)23-12)11-20-7-5-14(6-8-20)10-19-25(21,22)17-4-3-16(18)24-17/h3-4,9,14,19H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHEGONCOJZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a thiophene core with a sulfonamide functional group and a piperidine ring, which are known for their diverse biological activities. The presence of the 2,5-dimethylfuran moiety enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H22BrN3O2S
Molecular Weight396.34 g/mol
LogP4.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have shown activity against various bacterial strains.

Case Study: Antibacterial Effects

In a study evaluating the antibacterial activity of related compounds, several exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.1 to 0.5 µM, indicating strong antibacterial potential.

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against influenza viruses. A related study demonstrated that similar sulfonamide derivatives acted as M2 proton channel inhibitors against H5N1 influenza virus.

Case Study: Anti-H5N1 Activity

Among tested compounds, one derivative showed an EC50 value of 0.47 µM against H5N1, suggesting that modifications in the thiophene and sulfonamide structures can enhance antiviral efficacy.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, including:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE effectively.
  • Urease : Inhibition studies indicate potential applications in treating urease-related infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Hydrophobic Interactions : The furan ring may interact with hydrophobic pockets in proteins, altering their activity.
  • Molecular Docking Studies : Computational analyses suggest strong binding interactions with key residues in target proteins, enhancing the understanding of its mechanism.

Table of Biological Activities

Activity TypeTarget Organisms/EnzymesMIC/EC50 Values
AntibacterialE. coli0.21 µM
Staphylococcus aureus0.25 µM
AntiviralH5N1 Influenza VirusEC50 = 0.47 µM
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 not specified
UreaseIC50 not specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related brominated sulfonamide derivatives:

Compound Core Structure Substituents Molecular Weight Key Features Biological/Physicochemical Notes
5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (Target) Thiophene-sulfonamide Piperidinylmethyl with (2,5-dimethylfuran-3-yl)methyl ~460 (estimated) Unique furan-piperidine hybrid; potential for enhanced lipophilicity and conformational flexibility. Unknown activity; structural analogs suggest kinase or protease inhibition potential.
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide Piperidine, trimethylbenzene 586.5 Chair conformation of piperidine; intermolecular stacking interactions stabilize crystal lattice. Crystal structure data available; no explicit biological data.
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide Furanamide-thiourea 4-Methylpiperidine-sulfonylphenyl 486.4 Thiourea linkage; higher molecular weight and polar surface area. No activity reported; thiourea groups often enhance binding affinity in enzyme inhibitors.
5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide Thiophene-sulfonamide Piperidinylmethyl with pyrimidin-2-yl 417.3 Pyrimidine substitution introduces aromatic π-stacking potential. Smiles notation provided; lacks density, melting point, and bioactivity data.
Ethynylthiophene-sulfonamido derivatives (e.g., 15a-d) Thiophene-sulfonamide Ethynylaryl groups (e.g., 4-butylphenyl) ~450–500 Microwave-assisted synthesis; ethynyl groups enhance rigidity and conjugate systems. Tested in U87MG glioma cells; moderate antiproliferative activity (IC₅₀ ~10–50 μM).
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Dimethylamino-naphthalenesulfonyl ~600 (estimated) Bulky naphthalene substituent; high steric hindrance. No direct bioactivity data; sulfonamide-naphthalene hybrids often used in fluorescence-based probes.

Key Structural and Functional Insights

Piperidine Substitutions :

  • The target compound’s (2,5-dimethylfuran-3-yl)methyl-piperidine group distinguishes it from analogs with pyrimidine () or trimethylbenzene () substituents. The furan ring may confer moderate electron-withdrawing effects, influencing binding interactions compared to electron-rich pyrimidine or naphthalene groups .
  • Piperidine chair conformations (observed in ) are critical for molecular packing and solubility; the furan substituent may alter this conformation.

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., ) offers rapid access to ethynylthiophene derivatives, while traditional methods (e.g., room-temperature reactions in ) prioritize cost-effectiveness. The target compound’s synthesis likely involves multi-step alkylation and sulfonylation, though specifics are undocumented.

However, the dimethylfuran group may redirect selectivity toward other targets (e.g., antimicrobial or anti-inflammatory pathways).

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~460) aligns with derivatives in , but its furan-piperidine hybrid could increase logP values compared to pyrimidine-containing analogs ().

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